molecular formula C19H19N3O2S B2523743 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide CAS No. 872723-40-5

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide

Cat. No.: B2523743
CAS No.: 872723-40-5
M. Wt: 353.44
InChI Key: ICQPQYIZNIFOMQ-UHFFFAOYSA-N
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Description

2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide is a synthetic pyridazinone-based compound intended for research use in early-stage drug discovery. The pyridazinone scaffold is a classically recognized structure in medicinal chemistry, known for its versatility and broad spectrum of pharmacological potential . This specific analog integrates a furan heterocycle and a thioacetamide linkage, structural features commonly explored to modulate biological activity and physicochemical properties. Researchers can leverage this compound as a key intermediate or a novel chemical probe for investigating new therapeutic targets. Pyridazinone derivatives have been extensively studied and demonstrated significant research value in the development of agents with anti-inflammatory, antidepressant, and antimicrobial activities, making them a focus in central nervous system and infectious disease research . The molecular architecture of this compound suggests potential for interaction with various enzymatic systems and receptors, providing a foundation for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-12-9-13(2)19(14(3)10-12)20-17(23)11-25-18-7-6-15(21-22-18)16-5-4-8-24-16/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQPQYIZNIFOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Pyridazine Ring: The pyridazine ring is often synthesized via the condensation of hydrazines with 1,4-diketones or α,β-unsaturated carbonyl compounds.

    Thioether Formation: The thioether linkage is formed by reacting the furan and pyridazine intermediates with a suitable thiol reagent under basic conditions.

    Amidation: The final step involves the reaction of the thioether intermediate with mesitylacetamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines or other reduced derivatives.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Substituted thioether derivatives.

Scientific Research Applications

Research indicates that 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide exhibits potential antimicrobial and anticancer properties. Various studies have explored its mechanism of action, which may involve inhibition of specific enzymes or pathways critical for pathogen survival or cancer cell proliferation.

Case Studies

  • Antimicrobial Activity : A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.
  • Anticancer Properties : Research has indicated that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

Scientific Research Applications

The compound has several applications across different scientific domains:

  • Medicinal Chemistry : Used as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
  • Biological Research : Investigated for its role in targeting specific biological pathways relevant to disease processes.
  • Material Science : Explored for developing new materials with tailored properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

N-Mesityl-2-((6-(4-Methyl-2-(Pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

This analogue replaces the furan-2-yl group with a 4-methyl-2-(pyridin-3-yl)thiazol-5-yl substituent (Fig. 1). However, the increased molecular weight (MW: ~470 g/mol vs. ~410 g/mol for the furan analogue) may reduce solubility in aqueous media .

Property 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide N-Mesityl-2-((6-(4-Methyl-2-(Pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
Core Structure Pyridazine Pyridazine
6-Position Substituent Furan-2-yl 4-Methyl-2-(pyridin-3-yl)thiazol-5-yl
Key Functional Groups Thioether, N-mesitylacetamide Thioether, N-mesitylacetamide, thiazole, pyridine
Molecular Weight (g/mol) ~410 (estimated) ~470 (estimated)

4-(Furan-2-yl)-6-(1,2,3,4-Tetrahydronaphthalen-6-yl)-2-(2',3',4',6'-Tetra-O-acetyl-β-D-galactopyranosylthio)pyridine-3-carbonitrile

The galactopyranosyl group introduces significant hydrophilicity (evidenced by IR peaks at 1,754 cm⁻¹ for C=O and 1,239 cm⁻¹ for C-O), contrasting with the lipophilic mesityl group in the target compound. The tetrahydronaphthalenyl moiety may confer improved membrane permeability compared to the simpler furan system .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s thioether and acetamide groups are expected to show peaks near 2,500–2,600 cm⁻¹ (S-H/C-S) and 1,650–1,750 cm⁻¹ (C=O), respectively. By comparison, the acetylated galactose in Compound 3d produces strong C=O stretches at 1,754 cm⁻¹ .
  • Solubility: The mesityl group likely reduces aqueous solubility relative to the galactopyranosyl-substituted analogue (3d), which benefits from polar sugar-derived hydroxyl and acetyl groups .

Biological Activity

The compound 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound features a furan ring, a pyridazine moiety, and an acetamide functional group. The presence of sulfur in the thioether linkage adds to its chemical diversity, which may influence its biological interactions.

Key Molecular Data

PropertyValue
Molecular FormulaC15H16N4O2S
Molecular Weight320.37 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing furan and pyridazine rings have been tested against various cancer cell lines, demonstrating promising results:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
  • Assays Used : MTS cytotoxicity assay and BrdU proliferation assay.

In a comparative study, compounds with furan-pyridazine structures showed IC50 values indicating effective inhibition of cell proliferation:

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
Compound 16.75 ± 0.195.13 ± 0.974.01 ± 0.95
Compound 23.11 ± 0.267.02 ± 3.251.73 ± 0.01

These results suggest that the compound may inhibit tumor growth effectively while maintaining lower toxicity levels on normal cells.

The proposed mechanism of action for compounds similar to This compound includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation pathways.
  • DNA Interaction : Studies indicate that such compounds can bind to DNA, particularly in the minor groove, disrupting replication and transcription processes.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to antitumor properties, derivatives of this compound have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Tested Organisms : Escherichia coli, Staphylococcus aureus, and Saccharomyces cerevisiae.
  • Testing Method : Broth microdilution method according to CLSI guidelines.

Results indicated that certain derivatives exhibited significant antibacterial effects, which could be beneficial in treating infections alongside their anticancer properties.

Study on Antitumor Efficacy

A study published in Chemotherapy Research evaluated the efficacy of a furan-pyridazine derivative against lung cancer cell lines. The findings revealed:

  • Efficacy : High cytotoxicity was observed in A549 cells with an IC50 value of approximately 2 μM.
  • Selectivity : The compound demonstrated lower toxicity towards normal lung fibroblast cells (MRC-5), suggesting a favorable therapeutic index.

Study on Antimicrobial Properties

A separate investigation focused on the antimicrobial properties of similar compounds found that:

  • Activity Against Bacteria : Certain derivatives showed effective inhibition against Staphylococcus aureus, with MIC values comparable to standard antibiotics.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm furan, pyridazine, and mesityl group connectivity. Aromatic proton signals (δ 7.0–8.5 ppm) and thioether protons (δ 3.5–4.0 ppm) are critical .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion) .
  • HPLC-PDA : Assess purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .

How can computational modeling predict the compound’s interaction with biological targets, and what parameters are critical?

Advanced Research Question
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations are used to study binding affinities. Key parameters:

  • Target Selection : Prioritize enzymes like kinases or GPCRs, where pyridazine-thioacetamides show activity .
  • Docking Scores : Focus on hydrogen bonding (furan oxygen with catalytic residues) and hydrophobic interactions (mesityl group) .
  • Free Energy Calculations (MM-PBSA) : Validate stability of ligand-receptor complexes .

What strategies resolve contradictory bioactivity data across different assay systems?

Advanced Research Question
Contradictions may arise from assay conditions (pH, serum proteins) or target promiscuity. Mitigation strategies:

  • Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across replicates .
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based kinase inhibition) with cell-based viability assays (MTT/XTT) .
  • Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Advanced Research Question
SAR studies focus on modifying:

  • Furan Substituents : Replace furan with thiophene or pyrrole to alter electron density and binding kinetics .
  • Mesityl Group : Introduce halogenated or nitro groups to enhance hydrophobic interactions .
  • Thioether Linker : Replace sulfur with sulfoxide/sulfone to modulate redox stability .
    Validation : Compare IC₅₀ values in enzyme inhibition assays and logP values (via HPLC) to correlate hydrophobicity with activity .

What methodologies assess the compound’s stability under physiological conditions?

Advanced Research Question

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hr and quantify degradation via HPLC .
  • Plasma Stability : Monitor parent compound depletion in human plasma (37°C, 1 hr) using LC-MS/MS .
  • Light/Thermal Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways .

How can researchers address low solubility in aqueous media during in vitro studies?

Basic Research Question

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (200–300 nm) via emulsion-solvent evaporation to enhance bioavailability .
  • Prodrug Design : Introduce phosphate or PEG groups to the acetamide moiety .

What are the best practices for validating target engagement in cellular models?

Advanced Research Question

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
  • Silencing/Overexpression : Use CRISPR-Cas9 or siRNA to correlate target expression with activity .
  • Biochemical Pull-Down : Affinity chromatography with biotinylated derivatives to isolate target proteins .

How do structural analogs of this compound compare in terms of pharmacokinetic profiles?

Advanced Research Question
Compare analogs via:

  • Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s) .
  • Microsomal Stability : Human liver microsomes (HLM) to predict metabolic clearance .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction (% unbound) .
    Key Finding : Pyridazine-thioacetamides with bulky substituents (e.g., mesityl) show improved half-lives due to reduced CYP450 metabolism .

What in silico tools are recommended for toxicity prediction early in development?

Advanced Research Question

  • ADMET Prediction : Use SwissADME for bioavailability radar and admetSAR for toxicity endpoints (hERG inhibition, Ames mutagenicity) .
  • DEREK Nexus : Identify structural alerts (e.g., thioether-related hepatotoxicity) .
  • ProTox-II : Predict LD₅₀ and organ-specific toxicity .

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